Cilomilast-d9 is a deuterium-labeled compound that acts as an inhibitor of phosphodiesterase enzymes, particularly LPDE4 and HPDE4 . These enzymes are responsible for the hydrolysis of cAMP, a secondary messenger molecule with a variety of roles . Cilomilast-d9 is used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD) .
Cilomilast has been formulated into PEGylated phosphatidylcholine-rich niosomes (phosphatiosomes) to improve pulmonary delivery . The preformulation studies revealed that the drug and polymers were compatible .
Cilomilast has a relative molecular mass of 343.4 and its chemical formula is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] cyclohexane-1-carboxylic acid .
Cilomilast is completely absorbed following oral administration and has negligible first-pass metabolism . Its terminal elimination half-life is approximately 6.5 hours and steady state is rapidly achieved with twice-daily administration . The most abundant metabolite, formed by the action of cytochrome P450 2C8, has less than 10% of the activity of the parent molecule .
Cilomilast has a density of 1.2±0.1 g/cm3, a boiling point of 549.1±50.0 °C at 760 mmHg, and a molecular formula of C20H25NO4 . It is highly protein-bound (99.4%), but this binding is concentration-independent at clinically relevant doses .
Cilomilast-d9 is synthesized from Cilomilast, which was originally developed as an anti-inflammatory agent. The classification of this compound falls under the category of phosphodiesterase inhibitors, specifically targeting PDE4, which plays a crucial role in the metabolism of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting this enzyme, Cilomilast-d9 increases cAMP levels, leading to reduced inflammation.
The synthesis of Cilomilast-d9 involves several key steps:
Cilomilast-d9 has a complex molecular structure characterized by various functional groups. The molecular formula can be represented as follows:
[2H]C1(C(C(C(C1([2H])[2H])([2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)([2H])[2H])([2H])[2H])[2H]
COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3
This structure includes multiple rings and functional groups that contribute to its biological activity and interaction with PDE4.
Cilomilast-d9 undergoes several types of chemical reactions similar to those of its parent compound:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired outcome.
The mechanism of action of Cilomilast-d9 mirrors that of Cilomilast itself. It acts as a selective inhibitor of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This elevation in cAMP results in:
Research indicates that this mechanism is vital for understanding how Cilomilast-d9 may improve therapeutic outcomes in inflammatory diseases.
Cilomilast-d9 exhibits several notable physical and chemical properties:
These properties are critical for researchers when considering the compound's application in scientific studies.
Cilomilast-d9 is extensively utilized in scientific research for various applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4